molecular formula C26H25ClN2O4S B2596076 ethyl 2-(1-benzofuran-2-amido)-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1323532-78-0

ethyl 2-(1-benzofuran-2-amido)-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2596076
CAS No.: 1323532-78-0
M. Wt: 497.01
InChI Key: TZWGHSWZEIHFMN-UHFFFAOYSA-N
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Description

Ethyl 2-(1-benzofuran-2-amido)-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that features a unique combination of benzofuran, thienopyridine, and carboxylate moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Scientific Research Applications

Ethyl 2-(1-benzofuran-2-amido)-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of robust synthetic routes enabling the incorporation of various functional groups on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-benzofuran-2-amido)-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thienopyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl bromoacetate, sodium carbonate, and various catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-benzofuran-2-amido)-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of ethyl 2-(1-benzofuran-2-amido)-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Properties

IUPAC Name

ethyl 2-(1-benzofuran-2-carbonylamino)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S.ClH/c1-2-31-26(30)23-19-12-13-28(15-17-8-4-3-5-9-17)16-22(19)33-25(23)27-24(29)21-14-18-10-6-7-11-20(18)32-21;/h3-11,14H,2,12-13,15-16H2,1H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWGHSWZEIHFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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